Aromatase Inhibitory Potency (Ki): 3-Ethyl Compound vs. Aminoglutethimide and 3-Methyl Analog
In a direct head-to-head study using human placental aromatase, the target compound (Compound 8) demonstrated a Ki of 1.0 µM, positioning it between the clinical reference aminoglutethimide (Ki = 0.68 µM) and the 3-methyl analog (Compound 7, Ki = 0.8 µM) [1]. The 3-ethyl substituent thus yields potency within ~1.5-fold of AG and only ~25% less potent than the 3-methyl congener. All three compounds exhibited competitive inhibition kinetics [1].
| Evidence Dimension | Aromatase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.0 µM |
| Comparator Or Baseline | Aminoglutethimide (AG): Ki = 0.68 µM; 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione (Compound 7): Ki = 0.8 µM |
| Quantified Difference | Target is 1.47-fold less potent than AG; 1.25-fold less potent than 3-methyl analog |
| Conditions | Human placental aromatase enzyme assay; competitive inhibition; substrate not specified in abstract |
Why This Matters
This establishes that the 3-ethyl compound occupies a defined potency niche—less potent than the 3-methyl analog but with potential selectivity advantages (see Evidence Item 2)—enabling researchers to probe the effect of alkyl substituent size on aromatase active-site accommodation.
- [1] Daly MJ, Jones GW, Nicholls PJ, Smith HJ, Rowlands MG, Bunnett MA. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. J Med Chem. 1986 Apr;29(4):520-3. doi: 10.1021/jm00154a016. PMID: 3754286. View Source
